2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide
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Overview
Description
2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide is a complex organic compound that features a benzamide core substituted with bromine, nitro, methoxyphenyl, and benzotriazolyl groups
Preparation Methods
The synthesis of 2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group, followed by bromination to add the bromine atom. The benzotriazolyl group is then introduced through a coupling reaction with an appropriate benzotriazole derivative. Finally, the methoxyphenyl group is added via a substitution reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents using appropriate reagents.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzotriazolyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various targets .
Comparison with Similar Compounds
Similar compounds include:
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Shares the bromine and methoxy substituents but differs in the amine group.
2-bromo-N-(3,4-dimethylphenyl)benzamide: Similar benzamide core with bromine substitution but different aromatic substituents.
The uniqueness of 2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide lies in its combination of nitro, bromine, methoxyphenyl, and benzotriazolyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14BrN5O4 |
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Molecular Weight |
468.3g/mol |
IUPAC Name |
2-bromo-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-5-nitrobenzamide |
InChI |
InChI=1S/C20H14BrN5O4/c1-30-15-6-3-13(4-7-15)25-23-18-9-2-12(10-19(18)24-25)22-20(27)16-11-14(26(28)29)5-8-17(16)21/h2-11H,1H3,(H,22,27) |
InChI Key |
FCAPABFOKQGYRK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Br |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Br |
Origin of Product |
United States |
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